molecular formula C20H24N2O5S B2718848 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 926032-22-6

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2718848
CAS No.: 926032-22-6
M. Wt: 404.48
InChI Key: VFWPATGDEMXTCI-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a structurally complex small molecule characterized by a benzo[f][1,4]oxazepin core fused with a sulfonamide moiety. Its three-dimensional conformation has likely been resolved via X-ray crystallography, as indicated by the widespread use of SHELX software in small-molecule refinement . Tools such as ORTEP-3 may further aid in visualizing its molecular geometry .

Properties

IUPAC Name

5-ethyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-14-6-8-18(26-3)19(12-14)28(24,25)21-15-7-9-17-16(13-15)20(23)22(5-2)10-11-27-17/h6-9,12-13,21H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWPATGDEMXTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative. This step often requires the use of a dehydrating agent like thionyl chloride or phosphorus oxychloride under reflux conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety can be introduced via a sulfonation reaction. This involves reacting the oxazepine intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation: The final step involves the ethylation of the compound at specific positions, which can be achieved using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be critical. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known for its bioactivity.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its sulfonamide group is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide would depend on its specific application. Generally, the sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The oxazepine ring may also play a role in binding to specific molecular targets, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional and structural similarities with other sulfonamide derivatives, particularly those used in pesticidal or medicinal contexts.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Reported Use/Activity
5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide Benzo[f][1,4]oxazepin Ethyl, methoxy, sulfonamide Not explicitly stated
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) Triazole Dichlorophenyl, difluoromethyl Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) Pyridinecarboxamide Difluorophenyl, trifluoromethyl Herbicide (carotenoid biosynthesis inhibitor)
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) Phenylacetamide Trifluoromethylsulfonyl, methyl Plant growth regulator

Key Findings:

Core Structure Diversity: The target compound’s benzooxazepin core distinguishes it from analogs like sulfentrazone (triazole) or diflufenican (pyridinecarboxamide). This difference likely impacts binding affinity and metabolic stability .

Substituent Effects: Ethyl and methoxy groups in the target compound may enhance lipophilicity compared to the halogenated (e.g., chloro, fluoro) or trifluoromethyl substituents in analogs. This could influence bioavailability or environmental persistence .

Potential Applications: While sulfentrazone and diflufenican are herbicides, the benzooxazepin core in the target compound is more commonly associated with central nervous system (CNS) modulation in pharmaceuticals.

Biological Activity

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a synthetic compound with a complex molecular structure that suggests diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H24N2O5S
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 926032-22-6

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors in the tetrahydrobenzo[f][1,4]oxazepine series. The process may include reactions such as amination and sulfonation to introduce the methoxy and sulfonamide groups.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of the tetrahydrobenzo[f][1,4]oxazepine framework have been explored for their ability to inhibit various cancer cell lines. Preliminary studies suggest that 5-ethyl-N-(4-ethyl-5-oxo...) may also possess similar properties, although specific IC50 values and mechanisms of action remain to be fully elucidated.

Compound Cell Line Tested IC50 (µM) Activity
5-ethyl-N-(4-ethyl...)MCF7 (Breast Cancer)TBDAntiproliferative
5-ethyl-N-(4-ethyl...)A549 (Lung Cancer)TBDAntiproliferative

Antiviral Activity

The potential antiviral properties of related compounds have been investigated. For example, some derivatives have shown inhibitory effects against various viral strains. The specific antiviral activity of 5-ethyl-N-(4-ethyl...) is still under investigation but may target viral replication mechanisms.

Anti-inflammatory Effects

The presence of a sulfonamide group in the structure suggests possible anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models.

Study on Anticancer Activity

A study conducted on structurally similar compounds revealed that certain derivatives exhibited promising anticancer effects against leukemia cell lines. The compounds were evaluated for their cytotoxicity and mechanism of action using flow cytometry and apoptosis assays.

Study on Antiviral Properties

In a recent study examining antiviral activities against coronavirus strains, several related compounds showed significant inhibition of viral replication. While specific data for 5-ethyl-N-(4-ethyl...) was not provided, its structural analogs indicated a potential for similar antiviral action.

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